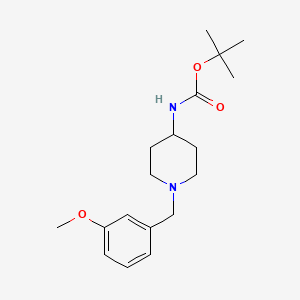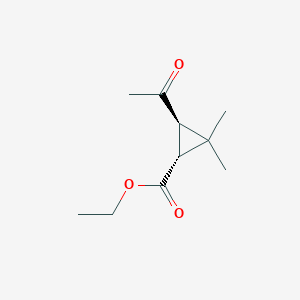
2-(5-Methylthiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylthiophen-2-yl)propanoic acid is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on synthesizing derivatives of propanoic acid, including those related to 2-(5-Methylthiophen-2-yl)propanoic acid. For instance, Božić et al. (2017) synthesized novel propanoic acid derivatives, evaluating their antiproliferative activity against various cancer cell lines and antimicrobial effects, demonstrating significant biological activity (Božić et al., 2017).
Organic Sensitizers for Solar Cells
In the field of solar energy, Kim et al. (2006) engineered organic sensitizers with a structure comprising donor, electron-conducting, and anchoring groups, showing high efficiency in solar-to-electricity conversion. This highlights the potential use of this compound derivatives in solar cell applications (Kim et al., 2006).
Fluorescence Derivatisation for Biological Assays
Frade et al. (2007) explored the use of propanoic acid derivatives for fluorescent derivatization of amino acids, leading to compounds with strong fluorescence and good quantum yields. This is relevant in the development of probes and markers in biological assays (Frade et al., 2007).
Antioxidant Properties
Dovbnya et al. (2022) investigated the antioxidant activity of propanoic acid derivatives, providing insights into potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Dovbnya et al., 2022).
Synthesis of Optically Active Derivatives
Overberger and Chang (1989) described the synthesis of optically active α-nucleic acid base substituted propanoic acids, indicating potential applications in the synthesis of bioactive molecules and drug development (Overberger & Chang, 1989).
Inhibitors of Mycolic Acid Biosynthesis
Hartmann et al. (1994) synthesized propanoate and pentanoate derivatives as potential inhibitors of mycolic acid biosynthesis, which is crucial in the treatment of mycobacterial infections, such as tuberculosis (Hartmann et al., 1994).
Herbicidal Activity
Hwang et al. (2005) synthesized a derivative with herbicidal activity, demonstrating the utility of this compound compounds in agricultural applications (Hwang et al., 2005).
Propiedades
IUPAC Name |
2-(5-methylthiophen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5-3-4-7(11-5)6(2)8(9)10/h3-4,6H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXIAVBRFOPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(E)-ethyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433086.png)
![4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline](/img/no-structure.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2433090.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2433091.png)

